A Comprehensive Technical Guide to the Physical Properties of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide
A Comprehensive Technical Guide to the Physical Properties of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a crucial chiral building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its rigid phthalimide group and reactive epoxy ring make it a versatile intermediate for introducing a chiral glycidyl moiety. This technical guide provides an in-depth overview of the physical properties of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide, complete with experimental protocols and a diagram illustrating its synthetic utility.
Core Physical Properties
The physical characteristics of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide are essential for its handling, storage, and application in chemical reactions. The following table summarizes its key physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | Solid, Crystalline Powder | [2] |
| Melting Point | 100-102 °C | |
| Boiling Point | 341.49°C (rough estimate) | [2] |
| Density | 1.2621 g/cm³ (rough estimate) | [2] |
| Optical Rotation | [α]/D -7 to -13° (c = 2.2 in chloroform) | |
| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate | [2] |
Comparative Physical Properties
Understanding the differences between the enantiomers and the racemic mixture is critical for applications in stereoselective synthesis. The table below compares the available physical data for the (R)- and (S)-enantiomers, as well as the racemic form of N-(2,3-Epoxypropyl)phthalimide.
| Property | (R)-(-)-N-(2,3-Epoxypropyl)phthalimide | (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | N-(2,3-Epoxypropyl)phthalimide (Racemic) |
| CAS Number | 181140-34-1 | 161596-47-0[3] | 5455-98-1[4] |
| Melting Point | 100-102 °C | Not specified | 92-98 °C[2][4][5] |
| Optical Rotation | -7 to -13° (c = 2.2, CHCl₃) | Not specified | 0° (by definition) |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These are generalized standard procedures applicable to solid organic compounds like (R)-(-)-N-(2,3-Epoxypropyl)phthalimide.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline (R)-(-)-N-(2,3-Epoxypropyl)phthalimide is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6]
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[8] The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.[8]
-
Observation: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[9]
Optical Rotation Measurement
Optical rotation is a definitive characteristic of a chiral compound and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A precise concentration of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform, as indicated in the literature). For the reported value, the concentration is 2.2 g per 100 mL of chloroform.
-
Polarimeter Calibration: The polarimeter is calibrated with a blank solvent-filled cell.
-
Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).
-
Rotation Reading: The observed angle of rotation is measured. The specific rotation is then calculated using the following formula:[10][11]
[α] = α / (c × l)
where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters.
-
Synthetic Utility
(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a valuable chiral intermediate. One of its key applications is in the synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione, a precursor for oxazolidinone antibacterial agents. The following diagram illustrates this synthetic workflow.
This logical diagram outlines the multi-step conversion of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide to the target oxazolidinone precursor, highlighting the reagents used in each transformation. This demonstrates the practical application of the title compound in the development of pharmaceuticals.
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-(2,3-EPOXYPROPYL)PHTHALIMIDE CAS#: 5455-98-1 [m.chemicalbook.com]
- 3. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2,3-环氧丙基)邻苯二甲酰亚胺 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ursinus.edu [ursinus.edu]
- 7. westlab.com [westlab.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
